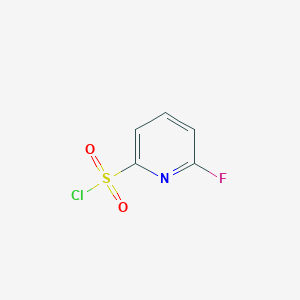

6-Fluoropyridine-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl chlorides and fluorides can be complex, as indicated by the research on sulfur(VI) fluoride motifs. A single-step procedure for the preparation of sulfur(VI) fluorides from sulfonyl imidazoles using AcOH and potassium bifluoride is described, which could potentially be adapted for the synthesis of 6-fluoropyridine-2-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides can be influenced by steric effects, as seen in the derivatives of 4-fluoro-5-sulfonylisoquinoline. One of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane to minimize steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom . This suggests that the molecular structure of 6-fluoropyridine-2-sulfonyl chloride may also be influenced by similar steric considerations.

Chemical Reactions Analysis

Sulfonyl chlorides and fluorides are reactive towards nucleophiles, including amines. Aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, while sulfonyl fluorides show good results with amines bearing additional functionality . This indicates that 6-fluoropyridine-2-sulfonyl chloride could potentially react with a variety of amines to form sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides and fluorides can vary. For example, the reactivity of sulfonyl halides with amines can depend on the accessibility of the amino group and the presence of additional functional groups . The stability of these compounds can also be affected by the presence of different substituents, as seen in the contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs .

Relevant Case Studies

Case studies involving sulfonyl chlorides and fluorides include the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling amines, which demonstrates the potential for sulfonyl chlorides in medical imaging applications . Additionally, the identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China highlights the environmental relevance of these compounds .

Aplicaciones Científicas De Investigación

Fluorinated pyridines are used in various scientific fields, particularly in the synthesis of pharmaceuticals and agrochemicals . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

The methods of synthesis for fluoropyridines include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

One specific application of fluoropyridines is in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

-

Synthesis of Herbicides and Insecticides

-

Production of N-Fluoropyridinium Salts

- Application: N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .

- Method: They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .

- Results: Upon treatment with a base, these salts undergo a substitution reaction to produce 2-fluoropyridines .

-

Radiobiology

- Application: Fluoropyridines, including 6-Fluoropyridine-2-sulfonyl chloride, can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .

- Method: The specific methods would depend on the particular compound being produced and the type of cancer being treated. Typically, this involves reactions with other compounds under controlled conditions .

- Results: The resulting compounds can be used as potential imaging agents for various biological applications .

-

Pharmaceuticals

- Application: About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluoropyridines, including 6-Fluoropyridine-2-sulfonyl chloride, can be used in the synthesis of these drugs .

- Method: The specific methods would depend on the particular drug being produced. Typically, this involves reactions with other compounds under controlled conditions .

- Results: The resulting drugs have improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

6-fluoropyridine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYNYUDHGGZBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577558 |

Source

|

| Record name | 6-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyridine-2-sulfonyl chloride | |

CAS RN |

128583-07-3 |

Source

|

| Record name | 6-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridine-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)